

# (-)-Eseroline fumarate chemical structure and stereoisomerism

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## Compound of Interest

Compound Name: (-)-Eseroline fumarate

Cat. No.: B10763456

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An In-depth Technical Guide to **(-)-Eseroline Fumarate**: Chemical Structure and Stereoisomerism

This guide provides a detailed overview of the chemical structure, stereoisomerism, and physicochemical and pharmacological properties of **(-)-eseroline fumarate** for researchers, scientists, and drug development professionals.

## Chemical Structure

(-)-Eseroline is a pyrroloindole alkaloid and a metabolite of physostigmine.[1] It is a tricyclic compound featuring a hexahydropyrrolo[2,3-b]indole core. **(-)-Eseroline fumarate** is the salt formed between the basic eseroline molecule and fumaric acid.[2]

(-)-Eseroline:

- IUPAC Name: (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol[3]
- Molecular Formula:  $C_{13}H_{18}N_2O$ [3]
- Molecular Weight: 218.29 g/mol [1]

**(-)-Eseroline Fumarate:**

- Molecular Formula:  $C_{17}H_{22}N_2O_5$  ( $C_{13}H_{18}N_2O \cdot C_4H_4O_4$ )[4]

- Molecular Weight: 334.37 g/mol [2]

The structure of **(-)-eseroline fumarate** is depicted below, showing the ionic interaction between the protonated eseroline and the fumarate dianion.

Figure 1: Chemical structure of **(-)-Eseroline Fumarate**.

## Stereoisomerism

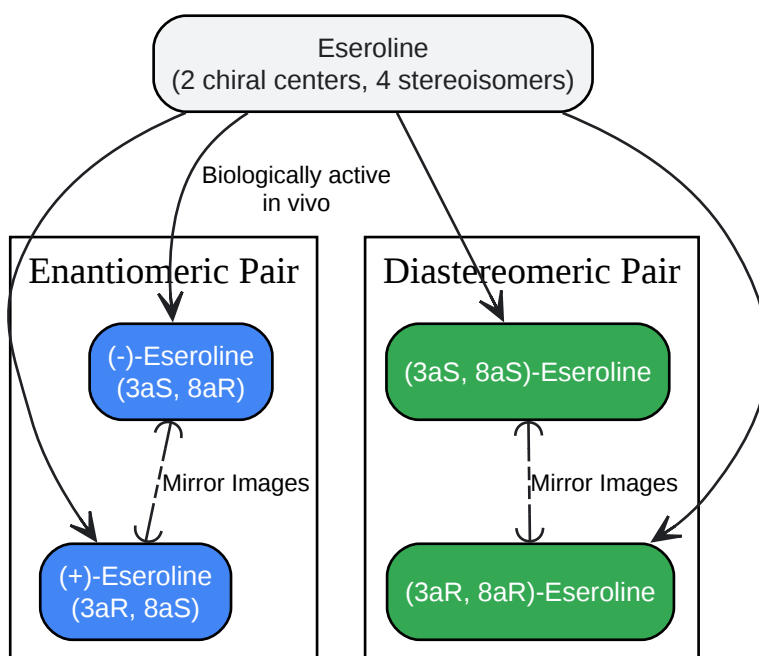
The stereochemistry of eseroline is a critical aspect of its biological activity. The molecule possesses two chiral centers at the carbon atoms where the two five-membered rings fuse, specifically at positions 3a and 8a of the pyrrolo[2,3-b]indole core.

- Chiral Centers: C3a and C8a.
- Absolute Configuration of (-)-Eseroline: (3aS, 8aR)[1]

Due to the presence of two chiral centers, there are  $2^2 = 4$  possible stereoisomers of eseroline. These exist as two pairs of enantiomers:

- (-)-Eseroline (3aS, 8aR) and its enantiomer (+)-Eseroline (3aR, 8aS).
- The diastereomeric pair with (3aS, 8aS) and (3aR, 8aR) configurations.

The naturally occurring metabolite of physostigmine is the (-)-enantiomer.[5] While both (-)-eseroline and (+)-eseroline bind to opiate receptors with similar affinity in vitro, only (-)-eseroline demonstrates potent narcotic agonist activity in vivo, comparable to morphine.[6] This highlights the stereospecific requirements for its analgesic effects.



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Figure 2: Stereoisomers of Eseroline.

## Quantitative Data

The following tables summarize the available physicochemical and pharmacological data for (-)-eseroline and its fumarate salt.

### Table 1: Physicochemical Properties

Property	Value	Reference(s)
(-)-Eseroline Fumarate		
Molecular Formula	C <sub>17</sub> H <sub>22</sub> N <sub>2</sub> O <sub>5</sub>	[4]
Molecular Weight	334.37 g/mol	[2]
Appearance	White to light brown solid	[7][8]
Solubility	Soluble in DMSO and 0.1 M HCl	[2]
Storage Condition	0°C (short term), -20°C (long term), desiccated	
(-)-Eseroline (Base)		
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O	[3]
Molecular Weight	218.29 g/mol	[1]
XLogP3	0.8	[1]

**Table 2: Pharmacological Data**

Target	Assay/Source	K <sub>i</sub> (μM)	IC <sub>50</sub> (μM)	Reference(s)
Acetylcholinesterase (AChE)				
from Electric Eel	Competitive Inhibition	0.15 ± 0.08	-	[9]
from Human RBC	Competitive Inhibition	0.22 ± 0.10	-	[9]
from Rat Brain	Competitive Inhibition	0.61 ± 0.12	-	[9]
Butyrylcholinesterase (BuChE)				
from Horse Serum	Competitive Inhibition	208 ± 42	-	[9]
Opioid Receptors				
μ-opioid receptor	Agonist activity	Not specified	Not specified	[3][10]

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(-)-eseroline fumarate** are not extensively available in readily accessible literature. However, the general procedures can be outlined based on established chemical transformations.

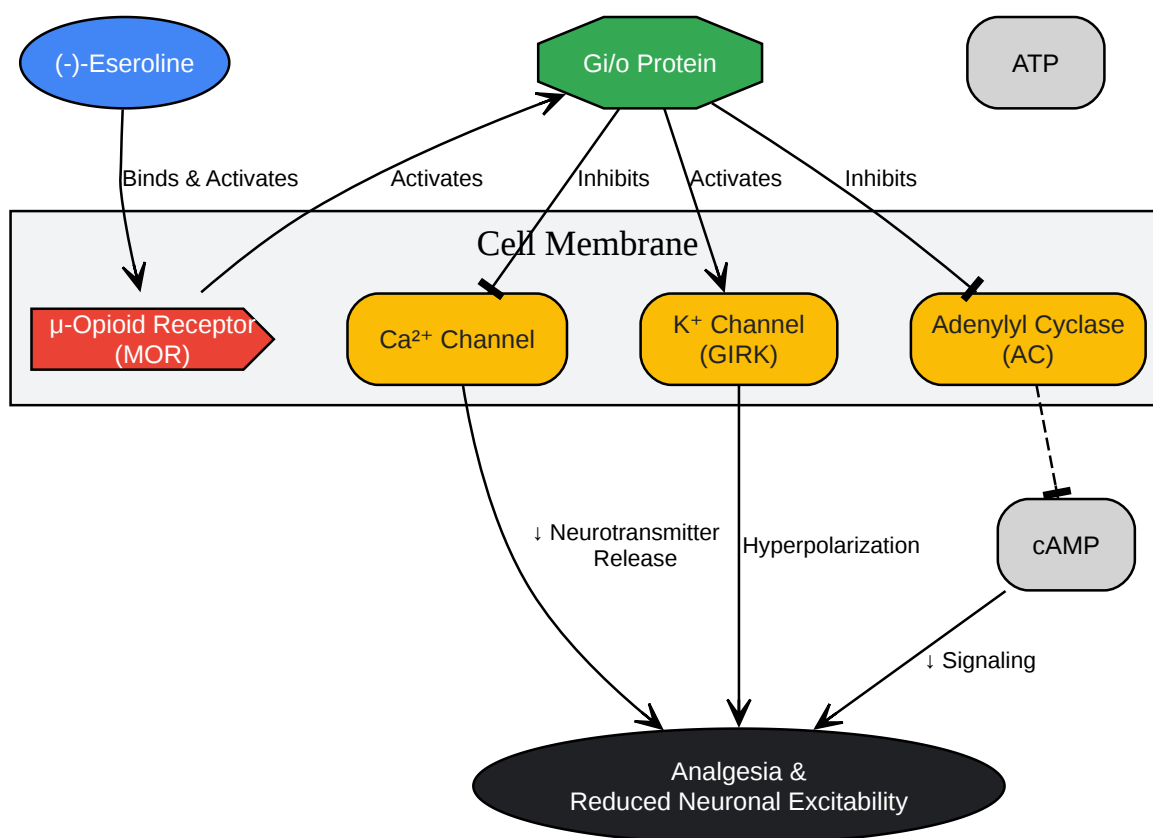
## Synthesis of (-)-Eseroline

(-)-Eseroline is a primary metabolite of (-)-physostigmine and can be prepared by the hydrolysis of the carbamate ester bond of its parent compound.

Principle: The methylcarbamate group of physostigmine is hydrolyzed under basic conditions to yield the corresponding phenol, which is eseroline.

General Procedure:

- **Hydrolysis:** (-)-Physostigmine is treated with a base (e.g., sodium butylate in butanol) and heated under reflux. This cleaves the carbamate ester.
- **Work-up:** After the reaction is complete, the mixture is cooled, and the product is extracted using an appropriate organic solvent after acidification of the aqueous layer.
- **Purification:** The crude eseroline is purified, typically by column chromatography.
- **Salt Formation:** The purified (-)-eseroline base is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of fumaric acid dissolved in the same or a miscible solvent. The resulting **(-)-eseroline fumarate** salt precipitates and can be collected by filtration and dried.



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